molecular formula C20H15BrN2O2 B8770094 3-Bromo-1-(2-ethoxy naphthoyl)-7-azaindole CAS No. 880770-81-0

3-Bromo-1-(2-ethoxy naphthoyl)-7-azaindole

Cat. No. B8770094
Key on ui cas rn: 880770-81-0
M. Wt: 395.2 g/mol
InChI Key: NIHDMPDKLSWNLS-UHFFFAOYSA-N
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Patent
US07605168B2

Procedure details

3-Bromo-7-azaindole (500 mg, 2.0 mmol) 3 was dissolved in N,N-dimethylformamide (50 mL) and sodium hydride (210 mg, 5.3 mmol, 60% dispersion in mineral oil) and 2-Ethoxy-naphthalene-1-carbonyl chloride (710 mg, 3.0 mmol) were added. The reaction mixture was stirred at ambient temperature for 30 min, cast into ice water (100 mL) and extracted into ethyl acetate. The organic portion was dried with anhydrous magnesium sulfate, filtered and the filtrate concentrated. Purification via column chromatography (10% Ethyl acetate in hexanes) provided the desired product 85 (800 mg, 80%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
710 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[H-].[Na+].[CH2:13]([O:15][C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]=1[C:26](Cl)=[O:27])[CH3:14]>CN(C)C=O>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:26]([C:17]2[C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:24]=[CH:25][C:16]=2[O:15][CH2:13][CH3:14])=[O:27])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CNC2=NC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
710 mg
Type
reactant
Smiles
C(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography (10% Ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CN(C2=NC=CC=C21)C(=O)C2=C(C=CC1=CC=CC=C21)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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